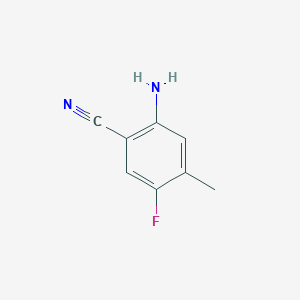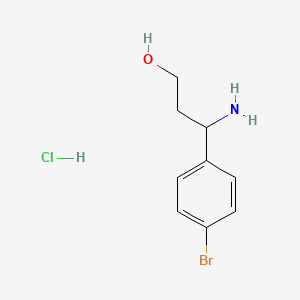
3-(4-ブロモフェニル)-DL-β-アラニノール塩酸塩
概要
説明
The compound “3-(4-Bromophenyl)propionic acid” is a laboratory chemical . Another compound, “1-Bromo-4-(trifluoromethoxy)benzene”, is also a laboratory chemical .
Synthesis Analysis
A study mentioned the synthesis of a pyrazoline derivative, “4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4)”, which was characterized by NMR and HPLC .
Chemical Reactions Analysis
A study reported the synthesis and liquid crystalline behavior of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals, i.e., "3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole" .
Physical And Chemical Properties Analysis
The compound “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (C15H10BrFO)” was synthesized and crystallized in the monoclinic system of P21/c space group .
科学的研究の応用
NH-スルホキシミンの合成
NH-スルホキシミンは、その安定性と生物活性により、医薬品化学において貴重な化合物です。この化合物は、NH-スルホキシミンの合成における前駆体として使用できます。 ある手順では、炭酸アンモニウムと(ジアセトキシヨード)ベンゼンを用いて硫化物を変換し、NHとO基を導入します 。このプロセスは、医薬品のためのビルディングブロックとして役立つスルホキシミンを生成するために重要です。
液晶材料
この化合物中のブロモフェニル基は、液晶特性を持つ材料を合成するために使用できます。これらの材料は、LCDスクリーンなどのディスプレイ技術に不可欠です。 研究により、3-(4-ブロモフェニル)-DL-β-アラニノール塩酸塩の誘導体は、高度なディスプレイ技術における潜在的な用途を持つ新しい櫛形メタクリレートオリゴマーにつながることが示されています .
作用機序
The mechanism of action of 3-(4-Bromophenyl)-DL-beta-alaninol hcl is not yet fully understood. It is thought to bind to an enzyme active site, forming a covalent bond with the enzyme. This covalent bond is thought to alter the structure and conformation of the enzyme, leading to changes in its activity. Additionally, 3-(4-Bromophenyl)-DL-beta-alaninol hcl is thought to interact with other proteins, forming a complex that can affect the structure and function of the protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-DL-beta-alaninol hcl are not yet fully understood. However, it has been found to have a number of effects on enzymes, proteins, and other biological molecules. It has been found to inhibit the activity of a number of enzymes, including proteases, kinases, and phosphatases. Additionally, it has been found to interact with a number of proteins, altering their structure and function.
実験室実験の利点と制限
The main advantage of using 3-(4-Bromophenyl)-DL-beta-alaninol hcl in laboratory experiments is its ability to form covalent bonds with other molecules. This allows it to be used as a tool to study the effects of covalent binding on enzyme activity and protein structure and function. Additionally, 3-(4-Bromophenyl)-DL-beta-alaninol hcl is relatively easy to synthesize and is relatively inexpensive.
However, there are some limitations to using 3-(4-Bromophenyl)-DL-beta-alaninol hcl in laboratory experiments. It is not yet fully understood how it interacts with biological molecules, and its effects on proteins and enzymes are not yet fully understood. Additionally, it is not yet known what the long-term effects of using 3-(4-Bromophenyl)-DL-beta-alaninol hcl are.
将来の方向性
There are a number of potential future directions for research on 3-(4-Bromophenyl)-DL-beta-alaninol hcl. One potential direction is to further study the effects of covalent binding on enzyme activity and protein structure and function. Additionally, further research could be done on the biochemical and physiological effects of 3-(4-Bromophenyl)-DL-beta-alaninol hcl, as well as its long-term effects. Additionally, further research could be done on the potential applications of 3-(4-Bromophenyl)-DL-beta-alaninol hcl in pharmaceuticals. Finally, further research could be done on the synthesis of 3-(4-Bromophenyl)-DL-beta-alaninol hcl and other derivatives of beta-alanine.
Safety and Hazards
The compound “3-(4-Bromophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Another compound, “1-Bromo-4-(trifluoromethoxy)benzene”, is also considered hazardous and may cause skin irritation .
生化学分析
Biochemical Properties
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . The interaction between 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine. This interaction is crucial for studying the effects of acetylcholine accumulation on various physiological processes.
Cellular Effects
The effects of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of acetylcholinesterase by 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride leads to increased acetylcholine levels, which can affect cell signaling pathways involving cholinergic receptors . Additionally, this compound has been shown to impact gene expression by altering the transcriptional activity of genes involved in cholinergic signaling. The modulation of cellular metabolism by 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is also noteworthy, as it can influence the metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of action of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, which subsequently affects cholinergic signaling pathways. Additionally, 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins involved in cholinergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term exposure to 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride has been shown to affect cellular function by altering gene expression and metabolic processes
Dosage Effects in Animal Models
The effects of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively inhibit acetylcholinesterase and modulate cholinergic signaling without causing significant adverse effects . At higher doses, 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride may exhibit toxic effects, including neurotoxicity and behavioral changes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in biochemical research and potential therapeutic applications.
Metabolic Pathways
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into various metabolites . The metabolic pathways of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing the use of this compound in biochemical research.
Transport and Distribution
The transport and distribution of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake and distribution within cells . Additionally, 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can bind to plasma proteins, affecting its bioavailability and distribution in tissues. The transport and distribution of this compound are important for understanding its cellular and systemic effects.
Subcellular Localization
The subcellular localization of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride is influenced by targeting signals and post-translational modifications. This compound can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects
特性
IUPAC Name |
3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNOQXZLDMMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521426.png)
![2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1521428.png)

![3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1521432.png)

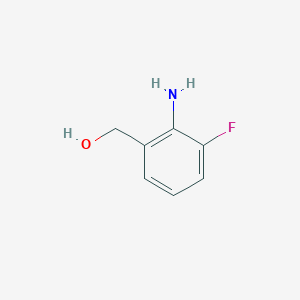
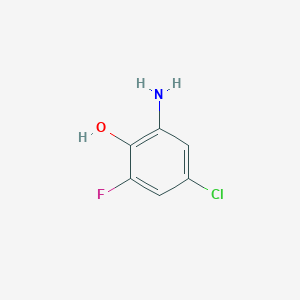
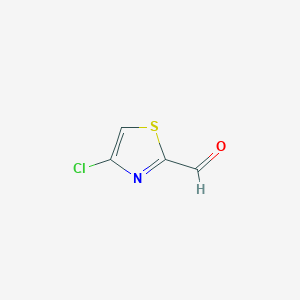
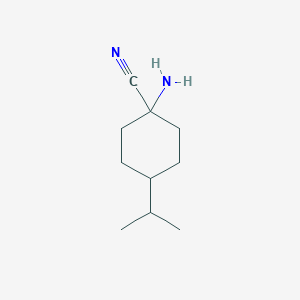
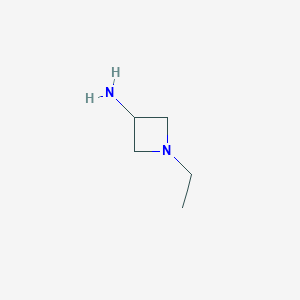
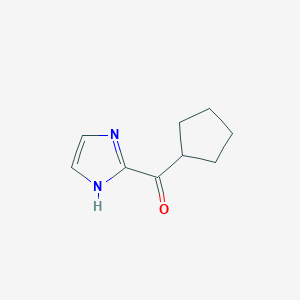
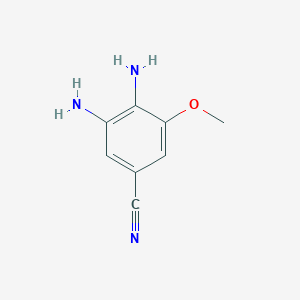
![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)
